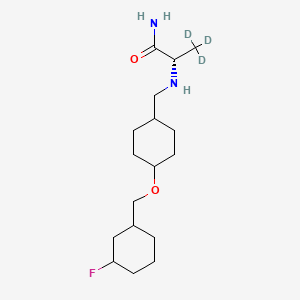
HIV-1 inhibitor-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 inhibitor-14 is a novel compound designed to inhibit the replication of the Human Immunodeficiency Virus type 1 (HIV-1). This compound targets specific stages in the viral life cycle, making it a promising candidate for antiretroviral therapy. The development of this compound is part of ongoing efforts to combat HIV/AIDS by introducing new drugs that can overcome resistance to existing treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-14 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with the preparation of a core scaffold, followed by the introduction of various functional groups through reactions such as nucleophilic substitution, oxidation, and reduction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure cost-effectiveness and scalability. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The goal is to produce large quantities of the compound with consistent quality and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
HIV-1 inhibitor-14 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired transformations.
Major Products
The major products formed from these reactions are typically intermediates that are further functionalized to yield the final compound, this compound. These intermediates may include alcohols, ketones, and amines, depending on the specific reaction pathway.
Scientific Research Applications
HIV-1 inhibitor-14 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the mechanisms of HIV-1 replication and inhibition.
Biology: Investigated for its effects on viral replication and cell biology.
Medicine: Explored as a potential therapeutic agent for treating HIV/AIDS.
Industry: Utilized in the development of new antiretroviral drugs and formulations.
Mechanism of Action
HIV-1 inhibitor-14 exerts its effects by targeting specific molecular pathways involved in the replication of HIV-1. It binds to the viral protease enzyme, inhibiting its activity and preventing the cleavage of viral polyproteins. This results in the production of non-infectious viral particles. The compound also interferes with the integration of viral DNA into the host genome, further inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
Maraviroc: Binds to the CCR5 receptor on host cells, preventing viral entry.
Raltegravir: Inhibits the integrase enzyme, preventing the integration of viral DNA.
Darunavir: Inhibits the protease enzyme, preventing the maturation of viral particles.
Uniqueness
HIV-1 inhibitor-14 is unique in its dual mechanism of action, targeting both the protease and integrase enzymes. This dual targeting increases its efficacy and reduces the likelihood of resistance development compared to compounds that target only one enzyme.
Properties
Molecular Formula |
C29H32N6O4S |
|---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
N-[4-[4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenoxy]-5,7-dihydrofuro[3,4-d]pyrimidin-2-yl]amino]piperidin-1-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C29H32N6O4S/c1-19-15-21(5-4-12-30)16-20(2)27(19)39-28-25-17-38-18-26(25)32-29(33-28)31-22-10-13-35(14-11-22)24-8-6-23(7-9-24)34-40(3,36)37/h4-9,15-16,22,34H,10-11,13-14,17-18H2,1-3H3,(H,31,32,33)/b5-4+ |
InChI Key |
FXZZYPMLKSEPLC-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C)C)/C=C/C#N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C)C)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(6-methylpyridin-2-yl)-4-thieno[3,2-c]pyridin-2-ylpyrazol-1-yl]-N-phenylacetamide](/img/structure/B15141014.png)
![(2R,5R)-2-(hydroxymethyl)-5-(4-methylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-3-ol](/img/structure/B15141015.png)





![(4R)-4-[(1S,2R,13S,14S,17R,18R)-7-acetyl-2,9,9,18-tetramethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,10-trien-17-yl]-1-morpholin-4-ylpentan-1-one](/img/structure/B15141035.png)
![5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141037.png)
![N-[(2S,3S,4R)-1-[(2S,3R,4S,5R,6R)-6-[[[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]acetyl]amino]methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]hexacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaynamide;molecular hydrogen](/img/structure/B15141044.png)

